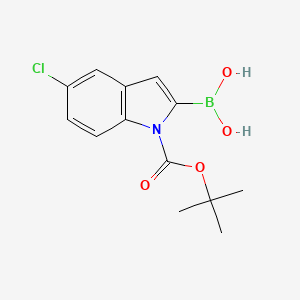

1-Boc-5-Chlor-1H-Indol-2-boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Boc-5-chloro-1h-indole-2-boronic acid is a useful research compound. Its molecular formula is C13H15BClNO4 and its molecular weight is 295.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Boc-5-chloro-1h-indole-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-5-chloro-1h-indole-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

1-Boc-5-Chlor-1H-Indol-2-boronsäure: wird bei der Synthese von Indolderivaten verwendet, die für die Entwicklung von Behandlungen für verschiedene Krebsarten von Bedeutung sind . Es wurde gezeigt, dass diese Verbindungen Eigenschaften besitzen, die das Wachstum von Krebszellen hemmen können, was sie in der onkologischen Forschung wertvoll macht.

Antimikrobielle Anwendungen

Die Rolle der Verbindung bei der Synthese biologisch aktiver Indolderivate erstreckt sich auf antimikrobielle Anwendungen. Diese Derivate werden auf ihre Wirksamkeit gegen eine Reihe von Mikroben untersucht, was neue Möglichkeiten für die Behandlung bakterieller und viraler Infektionen eröffnet .

Neurologische Erkrankungen

Indolderivate, die mit This compound synthetisiert werden, haben sich bei der Behandlung neurologischer Erkrankungen als vielversprechend erwiesen. Ihre Fähigkeit, verschiedene biologische Pfade zu modulieren, macht sie zu Kandidaten für die Entwicklung von Behandlungen für Krankheiten wie Alzheimer und Parkinson .

Entzündungshemmende und analgetische Wirkungen

Forschungen zu Indolderivaten haben auch auf ihr Potenzial für entzündungshemmende und analgetische Wirkungen hingewiesen. Dies macht This compound zu einer Schlüsselverbindung bei der Entwicklung neuer Medikamente zur Behandlung von Schmerzen und Entzündungen .

Antivirale Forschung

Die Verbindung ist maßgeblich an der Entstehung von Indol-basierten Strukturen mit antiviralen Eigenschaften beteiligt. Diese Strukturen werden auf ihre Wirksamkeit bei der Bekämpfung von Viren untersucht, darunter Influenza und HIV, und bieten einen Weg für neue antivirale Medikamente .

Tuberkulose-Behandlung

Indolderivate haben Aktivität gegen Mycobacterium tuberculosis gezeigt, das Bakterium, das für Tuberkulose verantwortlich ist. Dies positioniert This compound als eine entscheidende Komponente bei der Synthese potenzieller neuer Behandlungen für diese Krankheit .

Arzneimittelforschung und -entwicklung

Diese Verbindung ist ein Reaktant in Suzuki-Kupplungsreaktionen, die in der Arzneimittelforschung von entscheidender Bedeutung sind. Sie hilft bei der Synthese komplexer Moleküle, die als Leitstrukturen bei der Entwicklung neuer Medikamente dienen können .

Materialwissenschaften

Neben biomedizinischen Anwendungen wird This compound in der Materialwissenschaft zur Synthese organischer elektronischer Materialien durch Kreuzkupplungsreaktionen verwendet. Diese Materialien finden Anwendung in organischen Leuchtdioden (OLEDs) und Solarzellen .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to form reversible non-ionic bonds with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .

Mode of Action

The compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, being a boronic acid derivative, participates in this reaction, affecting the biochemical pathways involved in carbon–carbon bond formation.

Pharmacokinetics

It is known that the introduction of a boronic acid group to bioactive molecules can modify their selectivity, physicochemical, and pharmacokinetic characteristics .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various complex organic compounds, potentially with significant biological activity.

Action Environment

The efficacy and stability of the compound, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other reactive species. For instance, the compound is typically stored at a temperature of -20°C , indicating that lower temperatures may be necessary for its stability.

Eigenschaften

IUPAC Name |

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBMFEBTZKYPED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400743 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-12-6 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-chloro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)